molecular formula C9H12ClNO B130180 2-Amino-4'-methylacetophenone hydrochloride CAS No. 5467-70-9

2-Amino-4'-methylacetophenone hydrochloride

Cat. No. B130180
CAS RN: 5467-70-9
M. Wt: 185.65 g/mol
InChI Key: IHWOUORJQZGRRF-UHFFFAOYSA-N
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Description

2-Amino-4'-methylacetophenone hydrochloride is a derivative of acetophenone, which is an aromatic compound with a methyl group substituted on the phenyl ring and an amino group on the side chain. While the specific compound of interest is not directly studied in the provided papers, related compounds such as 2'-aminoacetophenone have been investigated for their molecular interactions and potential in forming complexes with other molecules like water and neon .

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing 2-Amino-4'-methylacetophenone hydrochloride. For instance, 4-Choloro-2-hydroxyacetophenone was synthesized through a series of reactions including acetylation, methylation, and Fries rearrangement, achieving an overall yield of about 44% . Similarly, 4-Aminoacetophenone was synthesized from 4-hydroxyacetophenone through Williamson etherification, Smiles rearrangement, and hydrolysis, with a yield of 52.1% . These methods could potentially be adapted for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2'-aminoacetophenone has been analyzed using rotational spectroscopy, revealing a conformation determined by a resonance-assisted hydrogen bond (RAHB) between the carbonyl and amino groups, leading to a bicyclic-like aromatic structure . This information could be relevant to the structure of 2-Amino-4'-methylacetophenone hydrochloride, as the presence of similar functional groups may result in comparable intramolecular interactions.

Chemical Reactions Analysis

The reactivity of aminoacetophenones has been studied, showing that 2'-aminoacetophenone can undergo C-H/N-H coupling through electrochemical oxidation to form isatins . Additionally, the reaction of aminoacetophenones with thiophosgene has been explored, indicating that the product distribution depends on the concentration of hydrogen ions and reaction time . These studies suggest that 2-Amino-4'-methylacetophenone hydrochloride may also participate in various chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 2-Amino-4'-methylacetophenone hydrochloride are not directly reported, the properties of similar compounds can provide some insights. For example, the crystal structure, thermal stability, and UV-Vis absorption of a synthesized compound related to aminoacetophenones were characterized, indicating the presence of intermolecular hydrogen bonds and providing details on the thermal behavior and light absorption characteristics . These findings could be extrapolated to predict the behavior of 2-Amino-4'-methylacetophenone hydrochloride under various conditions.

Scientific Research Applications

Chemical Synthesis and Characterization 2-Amino-4'-methylacetophenone hydrochloride serves as a precursor in various organic synthesis processes, highlighting its versatility in chemical reactions. For example, it is involved in the Mannich reaction with aromatic aldehydes and aromatic amines, leading to the formation of Mannich bases with high yields, indicating its utility in synthesizing complex organic compounds (Yang Da, 2000). Furthermore, it is utilized in the synthesis of 4-Choloro-2-hydroxyacetophenone, showcasing its role in creating intermediates for further chemical transformations (Teng Da-wei, 2011).

Catalysis and Chemical Reactions Research has demonstrated the use of amino acids as catalysts for the enolisation study of m-Methylacetophenone, where 2-Amino-4'-methylacetophenone hydrochloride could potentially play a role in similar catalytic processes, emphasizing the chemical's relevance in studying reaction kinetics and mechanisms (S. Malhotra, Dipika Jaspal, Arti Malviya, 2014).

Biocatalysis and Enzymatic Studies In biocatalysis, the enzyme-modified function of catalyzing acetophenone derivatives, including 2-Amino-4'-methylacetophenone hydrochloride, showcases the potential of enzymes in altering substrate specificity and enhancing catalytic efficiency for organic synthesis, offering insights into enzyme design and biotechnological applications (Botao Zhang, Rongzhen Zhang, Shanshan Wang, Yan Xu, 2011).

Molecular Interaction and DNA Studies The compound has also been implicated in studies of DNA interaction, where novel Schiff base ligands derived from related chemical structures demonstrate the ability to bind DNA. This suggests possible applications in medicinal chemistry and drug design, where understanding the interactions at the molecular level can lead to the development of new therapeutic agents (Baris Kurt, H. Temel, Metin Atlan, S. Kaya, 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Acute oral toxicity, and Skin Corrosion/Irritation Category 4, Category 4, and Category 2 respectively .

properties

IUPAC Name

2-amino-1-(4-methylphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWOUORJQZGRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500068
Record name 2-Amino-1-(4-methylphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4'-methylacetophenone hydrochloride

CAS RN

5467-70-9
Record name 5467-70-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-(4-methylphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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